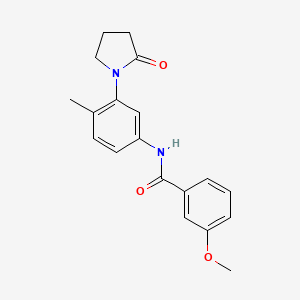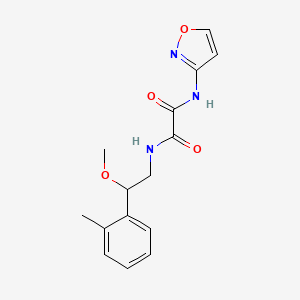
N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide, also known as IMOX or isoxazole compound, is a chemical compound that has gained significant attention in scientific research. This compound is a synthetic molecule that has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide can be achieved through a multi-step reaction pathway involving the preparation of key intermediates and their subsequent coupling.
Starting Materials
2-methoxy-2-(o-tolyl)ethanol, oxalyl chloride, isoxazole, triethylamine, N,N-dimethylformamide, sodium bicarbonate, ethyl acetate, wate
Reaction
Step 1: Preparation of 2-methoxy-2-(o-tolyl)ethyl oxalate by reacting 2-methoxy-2-(o-tolyl)ethanol with oxalyl chloride in the presence of triethylamine and N,N-dimethylformamide., Step 2: Conversion of 2-methoxy-2-(o-tolyl)ethyl oxalate to the corresponding acid by treatment with sodium bicarbonate and water., Step 3: Preparation of N-(isoxazol-3-yl)acetamide by reacting isoxazole with acetic anhydride in the presence of triethylamine and N,N-dimethylformamide., Step 4: Coupling of N-(isoxazol-3-yl)acetamide with the acid prepared in Step 2 to form N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide.
Mecanismo De Acción
The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is not yet fully understood. However, studies suggest that this compound may exert its anti-inflammatory and anti-tumor effects through the inhibition of the NF-κB signaling pathway. Additionally, N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide has been shown to disrupt the cell cycle and induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide can affect various biochemical and physiological processes. In vitro studies have demonstrated that N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, studies have suggested that N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide can adsorb heavy metals from contaminated water, making it a potentially useful tool in environmental remediation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide in laboratory experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potentially useful tool in biomedical research. However, one limitation of using N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is that its mechanism of action is not yet fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide. One area of interest is the development of new synthetic routes to produce this compound. Additionally, further studies are needed to fully understand the mechanism of action of N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide and its potential applications in medicine, agriculture, and environmental science. Finally, research is needed to evaluate the safety and toxicity of this compound before it can be considered for use in humans or animals.
In conclusion, N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a synthetic compound that has gained significant attention in scientific research. This compound has potential applications in various fields, including medicine, agriculture, and environmental science. While its mechanism of action is not yet fully understood, studies suggest that N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide may have anti-inflammatory and anti-tumor properties. Further research is needed to fully understand the potential applications and limitations of this compound.
Aplicaciones Científicas De Investigación
N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide has been studied for its potential applications in various fields of scientific research. In medicine, this compound has been investigated for its anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as an insecticide in agriculture. In environmental science, N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide has been evaluated for its ability to adsorb heavy metals from contaminated water.
Propiedades
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-10-5-3-4-6-11(10)12(21-2)9-16-14(19)15(20)17-13-7-8-22-18-13/h3-8,12H,9H2,1-2H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDBUKDJOHQYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=NOC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2948471.png)
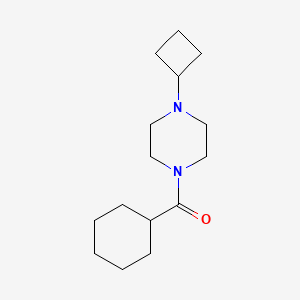
![6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2948475.png)
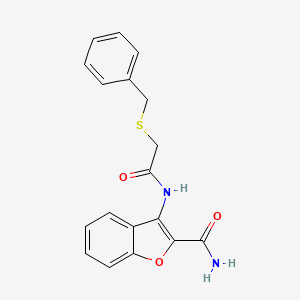
![1-(4-(tert-butyl)phenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2948477.png)
![1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one](/img/structure/B2948478.png)
![5-ethoxy-6-ethyl-3-(4-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2948479.png)
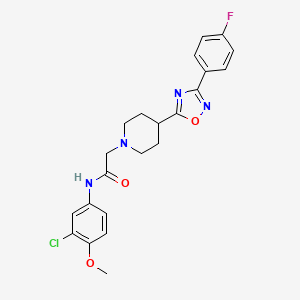
![N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2948486.png)
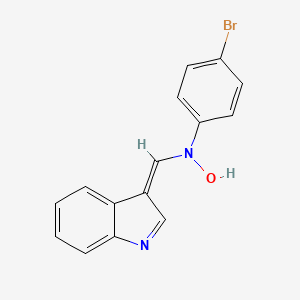
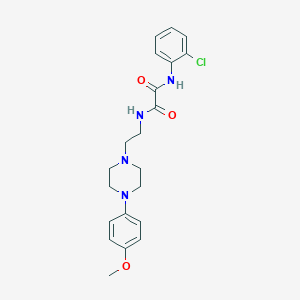
![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1-methylbenzimidazole](/img/structure/B2948491.png)
![3-amino-N-[3-(dimethylamino)propyl]-4-oxoquinazoline-2-carboxamide](/img/structure/B2948492.png)
